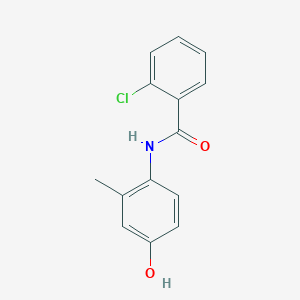![molecular formula C20H18FNO3 B5596294 5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)
5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline, also known as FLDQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Fluorescent Properties and Biochemical Applications
Quinoline derivatives, including structures similar to 5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline, are recognized for their efficient fluorescent properties. These compounds are utilized in studying various biological systems, especially as DNA fluorophores. The pursuit of new compounds with enhanced sensitivity and selectivity for biochemical applications remains a significant area of research. Such compounds are also investigated for their potential as antioxidants and radioprotectors, highlighting their relevance in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antibacterial Activities
Research into fluoroquinolone compounds, which are structurally related to the chemical , has revealed their significant potential as antibacterial agents. These studies have synthesized various fluoroquinolones to explore their antibacterial activities, demonstrating the relevance of such compounds in developing new antibacterial therapies (Holla et al., 2005).
Synthesis and Chemical Transformations
The synthesis and transformation of quinoline derivatives, including those structurally similar to this compound, are of significant interest in organic chemistry. These processes involve creating new compounds with potential applications in various fields, including medicinal chemistry and materials science. The exploration of novel synthetic routes and chemical transformations contributes to the broader understanding of quinoline chemistry and its applications (Richardson et al., 1998).
Antidepressant and Neurological Properties
Some derivatives of quinoline compounds have been investigated for their potential antidepressant activities. Studies on novel quinoline derivatives have shown promising results in animal models, indicating their potential therapeutic applications in treating depression and other neurological disorders. The exploration of these compounds provides insights into their mechanism of action and potential benefits in neurological research (Sun et al., 2011).
Mécanisme D'action
While the specific mechanism of action for “5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” is not provided in the search results, quinoline derivatives are known to exhibit various biological activities. For instance, they can act as inhibitors of DNA gyrases, including DNA topoisomerases .
Safety and Hazards
Orientations Futures
Quinoline derivatives have been the focus of many research studies due to their diverse biological activities and potential applications in medicinal chemistry . Future research could focus on developing more efficient synthesis methods, exploring new biological activities, and designing quinoline-based drugs with improved selectivity and reduced side effects .
Propriétés
IUPAC Name |
(4-fluorophenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-12-10-20(2,3)22(19(23)13-4-6-14(21)7-5-13)16-9-18-17(8-15(12)16)24-11-25-18/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDRXPDWGMAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)F)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5596212.png)
![6-{[(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5596220.png)

![2-{[(butylamino)carbonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B5596231.png)
![2,4,7-trimethyl-3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1H-indole](/img/structure/B5596237.png)
![2-(2-naphthyloxy)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5596243.png)
![4-benzyl-1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5596247.png)
![4-[3-(1,3'-bipyrrolidin-1'-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5596251.png)
![N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea](/img/structure/B5596277.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
